N-(Cyanomethyl)acetamide
Description
Historical Context and Significance in Organic Chemistry
While a singular discovery event for N-(Cyanomethyl)acetamide is not prominently documented, its existence is rooted in the fundamental principles of organic synthesis. The compound's structure arises from the convergence of well-established chemical reactions, likely involving precursors such as aminoacetonitrile (B1212223) and an acetylating agent like acetyl chloride or acetic anhydride. chemsrc.com Its formal documentation, including its registration under CAS number 4814-80-6, marks its recognition as a distinct chemical entity for research and synthesis. nih.gov
The significance of this compound in organic chemistry lies in its role as a versatile intermediate. The presence of multiple reactive sites—the nitrile group and the amide linkage—allows it to be a precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. evitachem.com The study of related reactions, such as the unexpected formation of acetamidated products from the electrogenerated cyanomethyl anion in the presence of water, provides insight into the chemical behaviors that govern its synthesis and reactivity. researchgate.net
Relevance of the Cyanomethyl and Acetamide (B32628) Moieties in Molecular Design
The structure of this compound is a composite of two highly relevant functional groups in molecular design: the cyanomethyl group and the acetamide moiety.
The cyanomethyl group (-CH2CN) is a valuable component in medicinal chemistry. Its inclusion in a molecule can enhance reactivity and provide a handle for further chemical modifications. cymitquimica.com The nitrile component is a key feature in numerous pharmaceuticals, where it can act as a bioisostere for other functional groups and contribute to improved binding affinity with biological targets. taylorandfrancis.com Furthermore, the cyanomethyl group has been shown to improve the metabolic stability of drug candidates. taylorandfrancis.com
The acetamide moiety (-NHC(O)CH3) is a cornerstone in drug development, found in a wide array of therapeutic agents. patsnap.comarchivepp.com Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group) allows it to form strong interactions with biological targets like enzymes and receptors. archivepp.comnih.gov This interaction capability is often critical for a molecule's pharmacological activity. Studies on structure-activity relationships have demonstrated that the acetamide group can be a key pharmacophore, essential for the biological function of a compound. nih.gov
Contemporary Research Trajectories for this compound and its Derivatives
Current research leverages the unique structural features of this compound and its derivatives, primarily in the field of medicinal chemistry. These compounds serve as valuable scaffolds and intermediates for creating novel bioactive molecules. evitachem.com
A significant area of investigation is in the development of enzyme inhibitors. One prominent study identified a psoralen (B192213) derivative featuring an this compound functional group as a potent, reversible inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome. nih.govmdpi.com This enzyme is crucial for protein degradation in Mtb, making it a key target for developing new treatments for tuberculosis. nih.gov The this compound derivative (compound 8 in the study) exhibited a mixed type of inhibition with a notable inhibition constant (Ki), highlighting its potential as a hit compound for further optimization. nih.govmdpi.comresearchgate.net
| Compound Number | Key Structural Moiety | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| 8 | This compound | 5.6 µM | Reversible, Mixed | nih.govmdpi.comresearchgate.net |
| 11 | Pyrrolidine-2,5-dione ester | 4.2 µM | Irreversible, Mixed | nih.govmdpi.comresearchgate.net |
| 13 | Pyrrolidine-2,5-dione ester | 1.1 µM | Irreversible, Mixed | nih.govmdpi.comresearchgate.net |
| 15 | Carboxaldehyde | 14.9 µM | Reversible, Mixed | nih.govmdpi.comresearchgate.net |
Beyond direct applications, derivatives such as 2-chloro-N-(cyanomethyl)acetamide are used as building blocks to construct complex heterocyclic systems. evitachem.com These systems are often designed as hybrid molecules with the potential for various biological activities, including antimicrobial and anticancer properties. evitachem.com The reactivity of the cyanomethylene group in this compound derivatives is exploited to build new molecular frameworks with potential insecticidal activity. researchgate.net This demonstrates the compound's role as a foundational element in the synthesis of diverse and potentially useful chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
N-(cyanomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWCUMYXUCPQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326661 | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4814-80-6 | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4814-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cyanomethyl Acetamide and Its Analogues
Classical Synthesis Routes
Classical synthesis of N-(Cyanomethyl)acetamide and its analogues primarily involves two strategic pathways: the direct alkylation of cyanoacetamide and multi-step sequences utilizing chloroacetamide intermediates.
The direct alkylation of cyanoacetamide is a method explored for creating carbon-carbon or carbon-nitrogen bonds. However, the structure of cyanoacetamide, featuring both a nucleophilic nitrogen and a highly acidic methylene (B1212753) group, presents a challenge in regioselectivity. Research indicates that the alkylation of cyanoacetamide and related compounds with active methylene groups tends to occur at the carbon atom (C-alkylation) rather than the nitrogen atom (N-alkylation), especially when treated with alkali metals or amides in solvents like liquid ammonia (B1221849). nii.ac.jp This preference is due to the higher acidity of the methylene protons, leading to the formation of a carbanion that readily reacts with alkylating agents. nii.ac.jp
Alkylating agents are crucial for introducing the desired alkyl or substituted alkyl groups onto the cyanoacetamide scaffold. Halogenated methyl derivatives, such as various alkyl halides, have been used in these reactions. nii.ac.jp For instance, reagents like ethyl bromide and n-propyl bromide have been employed to produce C-alkylated cyanoacetamide derivatives. nii.ac.jp
Chloroacetonitrile (B46850) serves as a potent alkylating agent in various synthetic contexts, capable of introducing the cyanomethyl group. It is used for the alkylation of diverse nucleophiles, including phenolic hydroxyl groups and amines. researchgate.net While direct N-alkylation of cyanoacetamide itself with chloroacetonitrile is not extensively documented as a primary synthetic route, the reactivity profile of chloroacetonitrile makes it a candidate for such transformations under specific conditions that would favor N-alkylation over the more common C-alkylation.
The outcome of alkylation reactions is highly dependent on the chosen conditions. The selection of the solvent, base, and temperature is critical for controlling the reaction's yield and selectivity.
Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the nucleophile. Liquid ammonia is a solvent used for the alkylation of cyanoacetamide, facilitating the reaction with alkyl halides. nii.ac.jp For other amidation reactions, solvents like Tetrahydrofuran (B95107) (THF) have proven effective. sphinxsai.com
Base: The base plays a pivotal role in deprotonating the cyanoacetamide. Strong bases like alkali amides (e.g., potassium amide) and metallic sodium have been used in liquid ammonia to generate the nucleophilic species. nii.ac.jp In other contexts, organic bases such as triethylamine (B128534) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to facilitate amidation and alkylation reactions, often under milder conditions. sphinxsai.comthieme-connect.com
Temperature: Reaction temperature is a key parameter to control the rate of reaction. Amidation reactions involving chloroacetyl chloride are often initiated at reduced temperatures (0–5 °C) to manage their exothermicity, followed by stirring at room temperature for several hours to ensure completion. sphinxsai.comresearchgate.net
Table 1: Reaction Conditions for Alkylation and Amidation Reactions
| Parameter | Condition/Reagent | Context | Reference |
|---|---|---|---|
| Solvent | Liquid Ammonia | Alkylation of cyanoacetamide | nii.ac.jp |
| Solvent | Tetrahydrofuran (THF) | Amidation with chloroacetyl chloride | sphinxsai.com |
| Base | Potassium Amide | Alkylation of cyanoacetamide | nii.ac.jp |
| Base | Triethylamine (TEA) | General amidation/alkylation | thieme-connect.comresearchgate.net |
| Base | DBU | Amidation of aryl amines | sphinxsai.com |
| Temperature | 0-5 °C to Room Temp | Amidation with chloroacetyl chloride | sphinxsai.comresearchgate.net |
An alternative and effective strategy for synthesizing N-substituted cyanoacetamides involves a two-step process starting from a primary amine. This method circumvents the regioselectivity issues of direct cyanoacetamide alkylation by first forming a chloroacetamide intermediate, which is then converted to the target compound. researchgate.net
The specific reaction between iminodiacetonitrile (B147120) and chloroacetyl chloride is not a commonly cited method in the scientific literature for the synthesis of this compound. A more general and well-documented approach involves the reaction of a primary amine with chloroacetyl chloride to form an N-substituted-2-chloroacetamide. sphinxsai.comresearchgate.net This reaction is a standard method for forming amide bonds, where the amine acts as a nucleophile attacking the highly reactive acyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or DBU, to neutralize the hydrochloric acid byproduct. sphinxsai.com
The key step in this pathway is the transformation of the chloroacetamide intermediate into the final this compound product. This is achieved through a nucleophilic substitution reaction where the chlorine atom of the chloroacetamide is displaced by a cyanide group. researchgate.net A common source for the cyanide ion is an alkali metal cyanide, such as potassium cyanide. researchgate.net This reaction effectively attaches the cyanomethyl moiety to the nitrogen atom, completing the synthesis of the this compound structure.
Amide Bond Formation Approaches
A direct method for the formation of this compound would theoretically involve the acylation of a suitable amine with a "cyanomethyl-acetyl chloride" precursor. This approach follows the standard mechanism of nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.
However, a review of the scientific literature does not yield specific examples or established procedures for the synthesis of this compound using a "cyanomethyl-acetyl chloride" precursor. The reactivity and stability of such a precursor are not documented, and this synthetic route does not appear to be a commonly employed method for the preparation of this compound. One related synthesis reported in the literature involves the treatment of 2-cyano-N-(4-trifluoromethylphenyl) acetamide (B32628) with acetyl chloride, which results in N-acylation rather than the primary amide bond formation.
Modern organic synthesis increasingly relies on catalytic methods to improve the efficiency, selectivity, and sustainability of amide bond formation. While specific catalytic cycles for the synthesis of this compound are not extensively detailed, general principles of catalytic amidation are applicable. These methods often aim to avoid the use of stoichiometric activating agents, which generate significant waste.
Catalytic approaches to amide bond formation can be broadly categorized and could be hypothetically applied to the synthesis of this compound:
Boron-based Catalysis : Boronic acids and other boron-containing compounds can catalyze the direct amidation of carboxylic acids and amines by facilitating the removal of water.
Transition Metal Catalysis : Various transition metals, including zirconium, ruthenium, and copper, have been shown to catalyze amide bond formation through different mechanisms, such as oxidative amination or direct condensation. semanticscholar.org For instance, copper-catalyzed Ullmann-type couplings have been integrated with enzymatic nitrile hydration to produce diverse amides. semanticscholar.org
Enzymatic Catalysis : Biocatalysts, such as lipases, can offer a green and highly selective alternative for amide synthesis under mild reaction conditions.
These catalytic systems offer potential avenues for the development of more efficient and environmentally benign syntheses of this compound and its analogues, though specific applications to this compound require further research.
Electrochemically-Driven Synthesis
Electrochemical methods provide a powerful and clean alternative for the synthesis of organic compounds by generating highly reactive intermediates under controlled conditions. The synthesis of this compound and its precursors can be envisaged through the electrochemical generation of the cyanomethyl anion.
Generation of the Cyanomethyl Anion (−CH2CN)
The cyanomethyl anion (−CH2CN), a potent nucleophile, is a key intermediate that can be used in carbon-carbon bond-forming reactions. nih.govacs.orgresearchgate.net Electrochemical methods offer a distinct advantage for its generation as they can avoid the use of strong chemical bases.
The choice of electrolyte is crucial in the electrochemical generation of the cyanomethyl anion. nih.govacs.org Tetraalkylammonium salts (R₄N⁺X⁻) are commonly used as supporting electrolytes in these reactions. nih.govacs.orgresearchgate.net These salts play a multifaceted role in the electrochemical process.
Table 1: Influence of Tetraalkylammonium Salts on Cyanomethyl Anion Generation
| Electrolyte Parameter | Influence on the Electrochemical Process | Research Findings |
| Cation Structure (R₄N⁺) | The size and structure of the alkyl groups (R) on the nitrogen atom affect the interaction with the cyanomethyl anion. | Larger, bulkier alkyl groups lead to a less coordinated and more "naked" cyanomethyl anion, thereby increasing its reactivity. nih.govacs.org |
| Counter-ion (X⁻) | The nature of the anion can influence the overall conductivity and stability of the electrolyte solution. | The anion should be electrochemically inert at the working potential to avoid side reactions. |
| Concentration | The concentration of the electrolyte affects the conductivity of the solution and the efficiency of the electrochemical process. | An optimal concentration is required to ensure sufficient conductivity without causing issues with solubility or viscosity. |
Role of Sacrificial Anodes (e.g., Magnesium) in Anion Stabilization
In the electrochemical generation of the cyanomethyl anion (⁻CH₂CN), particularly from the reduction of acetonitrile (B52724), the stability of the resulting anion is a critical factor that influences the efficiency and outcome of subsequent reactions. nih.gov The cyanomethyl anion is a potent base and nucleophile, but it can also be prone to dimerization, leading to the formation of 3-aminocrotononitrile. nih.govresearchgate.net To mitigate this undesired side reaction, sacrificial anodes, most notably magnesium (Mg), are employed to great effect. nih.govresearchgate.net
The primary role of a sacrificial anode like magnesium is to stabilize the electrogenerated cyanomethyl anion. nih.gov During the electrolysis in an undivided cell, the magnesium anode is oxidized, releasing Mg²⁺ ions into the solution. nih.govresearchgate.net These cations react with the cathodically formed cyanomethyl anions to generate a Grignard-type reagent, magnesium dicyanomethanide (Mg(CH₂CN)₂). nih.govresearchgate.net This organomagnesium compound effectively stabilizes the cyanomethyl anion, significantly reducing its propensity to dimerize. nih.govacs.org This stabilization allows for a higher concentration of the active cyanomethylating agent to be available for the desired synthetic transformations. nih.gov
The use of sacrificial anodes in electrosynthesis offers several advantages beyond anion stabilization. rsc.orgescglobalgroup.com They provide a constant and controlled potential at the anode, which prevents the unwanted oxidation of other components in the reaction mixture, such as the substrate, product, or solvent. nih.gov This is particularly crucial in reductive electrosynthesis where the desired reaction occurs at the cathode. rsc.org The in-situ generation of metal cations from the sacrificial anode can also act as Lewis acids, potentially activating reactants and influencing the reaction pathway. rsc.org Furthermore, this methodology is often more cost-effective and environmentally benign compared to using chemical reducing agents. rsc.orgescglobalgroup.com
| Feature | Role/Advantage in Cyanomethyl Anion Generation |
| Anion Stabilization | Forms a Grignard-type reagent (Mg(CH₂CN)₂) with the cyanomethyl anion, preventing its dimerization. nih.govresearchgate.net |
| Controlled Potential | Maintains a stable anode potential, avoiding undesired oxidation of other reaction components. nih.gov |
| Lewis Acid Source | In-situ generated Mg²⁺ ions can act as Lewis acids, potentially activating electrophiles. rsc.org |
| Cost-Effectiveness | Provides an inexpensive alternative to chemical reducing agents. escglobalgroup.com |
| Green Chemistry | Reduces chemical waste by avoiding stoichiometric reductants. rsc.org |
Nucleophilic Reactivity of Electrogenerated Cyanomethyl Anion
The cyanomethyl anion (⁻CH₂CN), readily generated via the cathodic reduction of acetonitrile, is a versatile intermediate in organic synthesis, exhibiting dual reactivity as both a strong base and a potent nucleophile. nih.govresearchgate.netacs.org Its nucleophilic character is harnessed in cyanomethylation reactions, where the -CH₂CN group is introduced into a substrate. nih.gov The reactivity of the "naked" cyanomethyl anion, particularly when generated with a tetraalkylammonium counterion, is exceptionally high due to the weak interaction with the counterion. nih.govresearchgate.net
The outcome of reactions involving the electrogenerated cyanomethyl anion is highly dependent on the composition of the reaction mixture. nih.gov In the presence of an electrophile, the anion's nucleophilic nature dominates, leading to a cyanomethylation product. nih.govresearchgate.net For instance, it readily attacks the carbonyl carbon of aromatic aldehydes that lack acidic protons. nih.gov However, if no suitable electrophile is present, the anion may attack the parent acetonitrile molecule, leading to the formation of the dimer, 3-aminocrotononitrile. nih.govresearchgate.net
The electrogenerated cyanomethyl anion is a powerful base, with the pKa of its conjugate acid, acetonitrile, being approximately 31.3 in DMSO. nih.govresearchgate.net This strong basicity allows it to deprotonate a wide range of weakly acidic substrates. nih.gov A significant advantage of using the cyanomethyl anion as a base is that after proton abstraction, it is converted back into acetonitrile, a solvent molecule, thus generating no byproducts. nih.gov
When both a weak acid and an electrophile are present in the reaction medium, the cyanomethyl anion predominantly acts as a base. nih.gov Cyanomethylation reactions are therefore most efficient in the absence of acidic substrates. nih.gov The electrogenerated anion has been successfully employed in numerous base-induced transformations, including the selective alkylation of difunctional compounds and the insertion of carbon dioxide into amines and amino alcohols. nih.gov
In its role as a nucleophile, the cyanomethyl anion participates in cyanomethylation reactions with various electrophiles. A classic example is its reaction with aromatic aldehydes, where it undergoes a nucleophilic attack on the carbonyl carbon to form β-hydroxynitriles. nih.govresearchgate.net
| Reaction Type | Role of ⁻CH₂CN | Substrate Example | Product Type |
| Base-Induced Deprotonation | Base | Weakly acidic C-H, O-H, N-H bonds | Deprotonated substrate |
| Cyanomethylation | Nucleophile | Aromatic aldehydes | β-Hydroxynitriles |
| CO₂ Insertion | Base | Amines, Amino alcohols | Carbamates |
| Selective Alkylation | Base | Difunctional compounds | Selectively alkylated products |
The nucleophilic character of the electrogenerated cyanomethyl anion has been effectively utilized in the construction of various heterocyclic ring systems. nih.govresearchgate.net One of the notable applications is in the synthesis of the β-lactam ring, a core structural motif in many antibiotic compounds. nih.gov This demonstrates the utility of this electrogenerated species in forming strained ring systems.
The cyanomethyl anion also serves as a key reagent in the synthesis of other heterocycles. For example, it can be used in combination with gaseous carbon dioxide as a carboxylating agent for halo amides, leading to the formation of 1,3-oxazolidine-2,4-diones under mild conditions. researchgate.net This process avoids the use of traditional bases and toxic reagents. researchgate.net
Furthermore, the cyanomethyl anion can participate in cascade reactions involving cyclization. A metal-free approach for the synthesis of cyano-containing coumarin (B35378) derivatives involves the cyanomethylation of aryl alkynoates with acetonitrile. rsc.org The proposed mechanism involves an electrophilic attack of the cyanomethyl radical on the alkyne, followed by an intramolecular spirocyclization and subsequent rearrangement to yield the coumarin ring system. rsc.org This highlights the potential of cyanomethylation reactions to initiate complex ring-forming sequences.
Multicomponent and Green Chemistry Approaches
Isocyanide-Based Multicomponent Reactions for Cyanophenylamino-acetamide Derivatives
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.gov A notable application of this methodology is the one-pot synthesis of novel cyanophenylamino-acetamide derivatives. acs.orgnih.gov This reaction typically involves the condensation of 2-aminobenzamide (B116534), an aldehyde, and an isocyanide. acs.org
The reaction proceeds in excellent yields at room temperature, often using ethanol (B145695) as an environmentally benign solvent and catalyzed by an acid such as p-toluenesulfonic acid. acs.org The proposed mechanism for this transformation begins with the formation of an iminium ion from 2-aminobenzamide and the aldehyde. acs.org This is followed by the nucleophilic attack of the isocyanide on the activated iminium species. acs.org The subsequent intramolecular nucleophilic attack of the amide group onto the activated nitrile moiety leads to a seven-membered ring intermediate. acs.org Finally, a ring-opening rearrangement of this intermediate yields the stable cyanophenylamino-acetamide product. acs.org
The scope of this reaction is broad, accommodating a variety of aldehydes and isocyanides, which allows for the generation of a diverse library of substituted acetamide derivatives. acs.org
| Aldehyde | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Cyclohexyl isocyanide | 2-(2-cyanophenylamino)-N-cyclohexyl-2-phenylacetamide | 80 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-(4-chlorophenyl)-2-(2-cyanophenylamino)-N-cyclohexylacetamide | 85 |
| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 2-(2-cyanophenylamino)-N-cyclohexyl-2-(4-methoxyphenyl)acetamide | 82 |
| Benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-(2-cyanophenylamino)-2-phenylacetamide | 78 |
This table is a representation of typical results and yields may vary. acs.org
Microwave-Assisted Synthesis in Environmentally Benign Solvents
Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and increased product purity. nih.govasianjpr.comeurekaselect.com The application of microwave irradiation in conjunction with environmentally benign solvents or solvent-free conditions further enhances the green credentials of synthetic protocols. rsc.orgscielo.br
In the synthesis of this compound and its analogues, microwave heating can significantly accelerate the reaction rates. nih.govresearchgate.net For instance, the synthesis of various acetamide derivatives, which may take several hours under conventional reflux, can often be completed in a matter of minutes in a microwave reactor. sphinxsai.com This rapid, volumetric heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture. asianjpr.com
The use of green solvents such as water, ethanol, or even solvent-free conditions (neat reactions) is highly compatible with microwave synthesis. rsc.orgscielo.br For example, the amidation of carboxylic acids with amines to form acetamides can be efficiently carried out under solvent-free microwave irradiation, eliminating the need for volatile and often hazardous organic solvents. scielo.brresearchgate.net This approach not only simplifies the work-up procedure but also minimizes chemical waste, aligning with the principles of sustainable chemistry.
| Reaction | Conventional Method | Microwave-Assisted Method |
| Time | Hours to days | Minutes |
| Yield | Often moderate to good | Generally good to excellent |
| Solvents | Often requires high-boiling, volatile organic solvents | Can be performed in green solvents (water, ethanol) or solvent-free |
| Energy Consumption | Higher due to longer reaction times and inefficient heat transfer | Lower due to rapid heating and shorter reaction times |
This table provides a general comparison between conventional and microwave-assisted synthesis. asianjpr.comeurekaselect.comsphinxsai.comjocpr.com
Enantioselective Cyanomethylation
Enantioselective cyanomethylation represents a pivotal strategy for the synthesis of chiral α-amino nitriles, which are versatile precursors to N-acetylated compounds like this compound and its chiral analogues. This approach involves the asymmetric addition of a cyanide source to a prochiral imine or a related substrate, where the stereochemical outcome is controlled by a chiral catalyst. The primary methodologies employed can be broadly categorized into organocatalysis and metal-based catalysis.
A cornerstone of this field is the catalytic asymmetric Strecker reaction, which facilitates the enantioselective addition of cyanide to achiral imines. mdpi.comorganicreactions.org This transformation can be effectively promoted by various chiral catalysts that activate the imine substrate towards nucleophilic attack.
Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for synthesizing chiral α-aminonitriles. researchgate.net Chiral organocatalysts, such as those based on thiourea (B124793), squaramide, and cinchona alkaloids, typically function by forming hydrogen bonds with the imine substrate, thereby activating it and creating a chiral environment for the cyanide addition. For instance, pseudo-enantiomeric squaramide catalysts have been successfully employed in the enantioselective Strecker reaction of ketimines, affording products in good yields and with high enantioselectivity. mdpi.com Similarly, recyclable quinine (B1679958) thiourea organocatalysts have demonstrated high efficiency, achieving enantiomeric excesses (ee) of up to 93% in the reaction with isatin (B1672199) N-protected ketimines. mdpi.com Mechanistic studies suggest that the efficacy of these catalysts often relies on multiple non-covalent interactions, such as hydrogen bonding, to stabilize the transition state, which dictates the stereoselectivity of the reaction. acs.orgcomporgchem.com
Metal-Catalyzed Approaches: Transition metal complexes featuring chiral ligands are also powerful catalysts for enantioselective cyanomethylation. researchgate.net Metals such as Rhodium (Rh), Nickel (Ni), Copper (Cu), and Titanium (Ti) have been utilized in these catalytic systems. researchgate.netencyclopedia.pubdntb.gov.uanih.gov
A notable advancement is the synergistic Rhodium and silane (B1218182) co-catalyzed regio- and enantioselective allylic cyanomethylation. organic-chemistry.orgdicp.ac.cnnih.govacs.org This method uniquely employs inert acetonitrile as the cyanomethyl source. dicp.ac.cnnih.govacs.org The silane reagent is crucial, acting as a carrier for the acetonitrile anion, while the chiral rhodium complex directs the stereoselectivity. dicp.ac.cn This system has proven highly effective, producing chiral homoallylic nitriles with exceptional results, achieving yields up to 98% and enantiomeric excess greater than 99%. organic-chemistry.orgdicp.ac.cnnih.govacs.org
Nickel-catalyzed enantioselective cyanomethylation, particularly the system developed by Shibasaki and Kumagai, is another important method for constructing nitrile-containing compounds. encyclopedia.pub Furthermore, copper-catalyzed systems have been developed for the cyanomethylation of imines and α,β-alkenes with acetonitrile, providing an efficient route to various acrylonitriles, although these are not always focused on enantioselectivity. nih.govresearchgate.net
Biocatalytic Approaches: Biocatalysis is an emerging and sustainable method for producing chiral compounds. nih.gov Enzymes, such as those from the nitrilase family or imine reductases, can offer high enantioselectivity under mild reaction conditions. nih.govresearchgate.net While direct biocatalytic synthesis of this compound is not widely documented, related transformations highlight the potential of this approach. For example, protoglobin nitrene transferases have been evolved to catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters, which are structurally related to the hydrolysis products of α-amino nitriles. nih.gov
The selection of a specific catalytic system often depends on the substrate scope, desired stereochemical outcome, and the economic and environmental viability of the process.
Table 1: Selected Examples of Enantioselective Cyanomethylation Methodologies
| Catalyst/Catalytic System | Substrate Type | Cyanide/Cyanomethyl Source | Key Findings |
| Rhodium/Silane Co-catalysis | Allylic Carbonates | Acetonitrile | Yields up to 98%; Enantiomeric Excess >99% for chiral homoallylic nitriles. organic-chemistry.orgdicp.ac.cnnih.govacs.org |
| Quinine Thiourea Organocatalyst (on SBA-15) | Isatin N-protected Ketimines | Not Specified | Good yields; Enantiomeric Excess up to 93%. mdpi.com |
| Pseudo-enantiomeric Squaramide Catalysts | Ketimines | Not Specified | Good yields with high enantioselectivity. mdpi.com |
| Amido-Thiourea Organocatalyst | Imines | Hydrogen Cyanide (HCN) | High yields (98-99%) and high enantioselectivity (93-98% ee). comporgchem.com |
| Ni(II) Complex | Ketones / Isatins | Acetonitrile | Yields up to 99%. encyclopedia.pub |
| Copper(I) Chloride | Styrenes | Bromoacetonitrile (B46782) / Iodoacetonitrile | Good to excellent yields (70-94%) for β,γ-unsaturated nitriles. researchgate.net |
| Chiral Schiff Base-Aluminum Complex | Imines | Hydrogen Cyanide (HCN) | High yields and selectivities for aromatic and aliphatic aldimines. mdma.ch |
| Evolved Protoglobin Nitrene Transferase (Biocatalyst) | Carboxylic Acid Esters | Sulfonyl Azides | High activity and enantioselectivity for α-amino ester synthesis. nih.gov |
Chemical Reactivity and Mechanistic Studies of N Cyanomethyl Acetamide
Reactivity of the Nitrile Group
The nitrile group (–C≡N) in N-(Cyanomethyl)acetamide is characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity is the primary driver of its reactivity.
The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine (–CH₂NH₂). This transformation is a cornerstone of synthetic organic chemistry, providing a route to primary amines from nitriles. Several reducing agents and methods can accomplish this, each with specific conditions.
The reduction of this compound would yield N-(2-aminoethyl)acetamide. Common methods for this reduction include the use of strong reducing agents like lithium aluminum hydride or catalytic hydrogenation. libretexts.orglibretexts.org The reaction with lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, which, after a second hydride addition and an aqueous work-up, results in the primary amine. libretexts.org Catalytic hydrogenation utilizes hydrogen gas and a metal catalyst, such as palladium or nickel, to achieve the reduction. chemistrysteps.com
| Method | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O or H₃O⁺ work-up | Anhydrous ether (e.g., diethyl ether, THF) solvent | N-(2-aminoethyl)acetamide |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) | Elevated temperature and pressure | N-(2-aminoethyl)acetamide |
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com This reaction proceeds through an amide intermediate. chemistrysteps.comlumenlearning.com For this compound, hydrolysis of the nitrile function would lead to the formation of N-acetylglycine (acetamidoacetic acid).
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com Subsequent proton transfers and tautomerization yield an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlibretexts.org
In basic hydrolysis, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. chemistrysteps.com This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com An acidic work-up is then required to protonate the carboxylate and obtain the final carboxylic acid product. masterorganicchemistry.com
| Condition | Reagents | Intermediate Product | Final Product (after work-up) |
|---|---|---|---|
| Acidic | Dilute acid (e.g., H₂SO₄, HCl) and heat | N-(Carbamoylmethyl)acetamide | N-acetylglycine |
| Basic | Aqueous base (e.g., NaOH, KOH) and heat, followed by acid work-up (e.g., H₃O⁺) | N-(Carbamoylmethyl)acetamide | N-acetylglycine |
While the term "nucleophilic substitution" at a nitrile carbon is uncommon, the reaction of nitriles with nucleophiles is more accurately described as nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbon of the nitrile, and the C≡N triple bond is broken, but no leaving group is displaced from the carbon in a single step, which differentiates it from classical SN1 or SN2 reactions. The reaction involves the addition of a nucleophile to the carbon and, typically, a proton to the nitrogen. youtube.com
For this compound, a nucleophile (Nu⁻) would attack the nitrile carbon, leading to the formation of an imine anion intermediate. This intermediate can then be protonated or react further depending on the reaction conditions and the nature of the nucleophile. libretexts.org For example, the reaction with Grignard reagents (R-MgX) followed by hydrolysis leads to ketones, demonstrating the addition of a carbon nucleophile to the nitrile group.
The carbon atom of the nitrile group in this compound serves as an electrophile. nih.gov This electrophilicity arises from the significant polarity of the carbon-nitrogen triple bond, where the more electronegative nitrogen atom pulls electron density away from the carbon. libretexts.orgquora.com A resonance structure can be drawn that places a positive charge on the carbon, highlighting its susceptibility to attack by nucleophiles. quora.com
The reactivity of the nitrile as an electrophile can be enhanced by acid catalysis. Protonation of the nitrile nitrogen makes the carbon atom even more electron-deficient and therefore a much stronger electrophile, allowing it to react with even weak nucleophiles. libretexts.orgyoutube.com This principle is fundamental to reactions like acid-catalyzed hydrolysis. lumenlearning.com Strong nucleophiles, such as hydride ions from LiAlH₄ or carbanions from organometallic reagents, can attack the nitrile carbon directly without the need for acid catalysis. youtube.comyoutube.com
Reactivity of the Acetamide (B32628) Moiety
The acetamide moiety can influence reactions occurring at the neighboring nitrile group through its electronic effects, which can stabilize or destabilize reaction intermediates. The acetamide group is generally considered to be electron-withdrawing due to the inductive effect of its electronegative oxygen and nitrogen atoms. nih.gov
This electron-withdrawing nature increases the electrophilicity of the adjacent nitrile carbon, making it more reactive toward nucleophiles. nih.gov During a nucleophilic addition to the nitrile, an anionic intermediate is formed where a negative charge develops on the nitrogen atom (an imine anion). libretexts.org The electron-withdrawing inductive effect of the nearby acetamide group can help to stabilize this transient negative charge, thereby facilitating the reaction. This stabilization of the negatively charged intermediate lowers the activation energy of the reaction step. Conversely, any reaction mechanism that would generate a positive charge (a carbocation) on the methylene (B1212753) carbon adjacent to the acetamide group would be destabilized by this same inductive effect. askiitians.com
Condensation Reactions with Aldehydes and Ketones
This compound readily undergoes condensation reactions with a variety of aldehydes and ketones, most notably through the Knoevenagel condensation pathway. This reaction is a cornerstone of carbon-carbon bond formation. The active methylene group in this compound, activated by the adjacent electron-withdrawing nitrile and acetyl groups, is easily deprotonated by a weak base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
The initial addition product, an aldol-type intermediate, subsequently undergoes dehydration to yield a more stable α,β-unsaturated product. These reactions are often characterized by high yields and can be carried out under mild conditions. A variety of bases, including organic amines like piperidine (B6355638) or trimethylamine, can be employed as catalysts.
The reaction is particularly efficient with aromatic aldehydes, leading to the formation of the corresponding arylidene derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes
| Aldehyde | Base/Catalyst | Product |
| Benzaldehyde | Piperidine | (E)-N-(1-cyano-2-phenylvinyl)acetamide |
| 4-Methoxybenzaldehyde | Trimethylamine | (E)-N-(1-cyano-2-(4-methoxyphenyl)vinyl)acetamide |
| 4-Nitrobenzaldehyde | Piperidine | (E)-N-(1-cyano-2-(4-nitrophenyl)vinyl)acetamide |
| 2-Chlorobenzaldehyde | Trimethylamine | (E)-N-(2-(2-chlorophenyl)-1-cyanovinyl)acetamide |
Reactions Involving Active Methylene Protons
The protons of the methylene group (-CH₂-) in this compound are significantly acidic due to the inductive and resonance effects of the flanking cyano and acetamido groups. This "active methylene" character is central to the compound's utility in synthesis.
As detailed in the Knoevenagel condensation (Section 3.2.2), the primary role of this compound in these reactions is as the active methylene component. The ease of carbanion formation dictates its participation. The general mechanism involves:
Deprotonation: A base abstracts a proton from the active methylene group to form a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
Dehydration: The resulting intermediate eliminates a molecule of water to form the final unsaturated product.
This reactivity makes this compound a versatile building block for creating substituted alkenes with controlled stereochemistry, often favoring the formation of the E-isomer.
The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. neliti.com It can react with various bidentate electrophiles, where both the active methylene group and the nitrogen of the amide or the nitrile group can participate in ring formation.
For instance, in reactions with 1,3-dicarbonyl compounds or their equivalents, this compound can be used to construct substituted pyridinone rings. The reaction sequence often involves an initial condensation at the active methylene group, followed by an intramolecular cyclization and dehydration. Similarly, reactions with α,β-unsaturated ketones can proceed via an initial Michael addition of the active methylene carbanion, followed by cyclization to afford functionalized dihydropyridines or related structures. These synthetic strategies are fundamental in medicinal chemistry for accessing novel scaffolds. neliti.com
Table 2: Heterocyclic Systems Synthesized from Cyanoacetamide Derivatives
| Bidentate Reagent Type | Resulting Heterocycle Core | Reaction Type |
| α,β-Unsaturated Ketones | Pyridine, Dihydropyridine | Michael Addition followed by Cyclization |
| 1,3-Dicarbonyl Compounds | Pyridinone | Knoevenagel Condensation followed by Cyclization |
| Hydrazine Hydrate | Pyrazole | Condensation and Cyclization |
| Phenyl isothiocyanate | Thiophene | Gewald Reaction variant |
While direct nitrosation of the active methylene group is less common, acid-promoted reactions can lead to important heterocyclic systems. A relevant transformation is the synthesis of mesoionic 1,2,3-oxadiazoles, known as sydnones, which typically involves the cyclodehydration of N-nitroso-α-amino acids. neliti.comwikipedia.org By analogy, this compound can be considered a derivative of N-acetylglycine.
A plausible acid-promoted pathway to an oxadiazole system would involve the nitrosation of the amide nitrogen rather than the methylene carbon. The proposed sequence is:
N-Nitrosation: In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the secondary amide nitrogen of this compound is nitrosated to form an N-nitroso derivative.
Cyclization: This N-nitroso intermediate can then undergo an acid-catalyzed intramolecular cyclization. The oxygen of the nitroso group acts as an internal nucleophile, attacking the carbon of the nitrile group.
Rearrangement: The resulting cyclic intermediate would then rearrange to form a stable mesoionic 1,2,3-oxadiazole (B8650194) ring, also known as a sydnone.
This pathway highlights the reactivity of the amide portion of the molecule under acidic conditions to generate novel heterocyclic structures.
Mechanistic Investigations
Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
The primary mechanistic pathway involving this compound is nucleophilic addition, originating from the carbanion of its active methylene group.
Nucleophilic Addition: In base-catalyzed reactions like the Knoevenagel condensation, the mechanism is well-established. researchgate.net
Step 1: Carbanion Formation. A base (B:) removes a proton from the α-carbon, forming a resonance-stabilized enolate-like carbanion. The negative charge is delocalized over the α-carbon, the nitrile nitrogen, and the amide oxygen.
Step 2: Nucleophilic Attack. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is a classic nucleophilic addition to a carbonyl group, resulting in the formation of a tetrahedral alkoxide intermediate.
Step 3: Protonation. The alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺) to form a β-hydroxy adduct (the aldol (B89426) addition product).
Step 4: Dehydration. Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration. A second equivalent of base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a C=C double bond, yielding the final α,β-unsaturated product.
Nucleophilic Substitution: While this compound itself is not typically a substrate for nucleophilic substitution, its derivatives are. For example, if a leaving group were present on the acetyl methyl group or the methylene carbon, it would be susceptible to Sₙ2 attack. More relevantly, the carbanion generated from this compound can act as a nucleophile in Sₙ2 reactions, displacing leaving groups from alkyl halides to achieve α-alkylation. It also participates in conjugate nucleophilic addition (Michael addition) to α,β-unsaturated systems, which can be viewed as a 1,4-nucleophilic addition pathway.
Computational Studies (e.g., DFT) for Transition States and Activation Energies
While direct computational studies specifically modeling the transition states and activation energies for reactions involving this compound are not extensively documented in publicly available literature, significant insights can be drawn from Density Functional Theory (DFT) analyses of related compounds. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, predict their geometries, and calculate thermodynamic parameters that govern chemical reactions. e3s-conferences.org
Studies on various acetamide and nitrile-containing molecules demonstrate the utility of DFT in predicting reactivity. For instance, DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
In the context of this compound, DFT could be used to model nucleophilic attacks on the nitrile carbon or reactions involving the amide group. A DFT-based approach has been successfully used to correlate calculated activation energies with experimental kinetic data for the reaction of various nitrile-containing compounds with nucleophiles like cysteine. This methodology could theoretically be applied to predict the susceptibility of the cyano group in this compound to nucleophilic addition.
The table below summarizes the types of data typically generated in DFT studies for compounds analogous to this compound, which would be crucial for understanding its reaction mechanisms.
| Computational Parameter | Significance in Mechanistic Studies | Example Application on Analogous Systems |
| Transition State (TS) Geometry | Represents the highest energy point along the reaction coordinate, defining the structure of the activated complex. | Locating the TS for amide hydrolysis or nucleophilic addition to a nitrile group. |
| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. | Calculating the energy barrier for the cyclization of an acetamide derivative. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. | Assessing the relative reactivity of a series of substituted acetamides. |
| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, donor-acceptor interactions, and hyperconjugation. | Analyzing the delocalization of the nitrogen lone pair in the amide group. |
Radical Intermediates in Reactions
The cyanomethyl moiety (•CH₂CN) is a known participant in radical reactions, suggesting that this compound could be involved in or synthesized via pathways featuring radical intermediates. Radical cyanomethylation is a valuable synthetic strategy for introducing the cyanomethyl group into various organic substrates. rsc.orgrsc.orgresearchgate.net
The general mechanism for these reactions involves three key stages:
Initiation: A radical initiator, often generated photochemically or thermally, abstracts a hydrogen atom from a precursor (like acetonitrile) or another suitable donor to generate the cyanomethyl radical. nih.gov For example, the thermal decomposition of tert-butyl peroxybenzoate (TBPB) yields benzoyloxy and tert-butoxy (B1229062) radicals, which can then abstract a hydrogen from acetonitrile (B52724) to form the •CH₂CN radical. nih.gov
Propagation: The newly formed cyanomethyl radical adds to a substrate, such as an alkene or an aromatic ring, creating a new radical intermediate. This intermediate can then participate in further reactions, propagating the radical chain. A novel method involves the radical addition to a vinyl azide, which triggers a cascade-fragmentation mechanism that ultimately delivers the cyanomethyl group. rsc.org
Termination: The reaction concludes when two radical species combine or disproportionate, forming stable, non-radical products.
While these studies primarily focus on generating the cyanomethyl radical from acetonitrile or specialized reagents, they establish the mechanistic framework for how the cyanomethyl group behaves in a radical context. encyclopedia.pub The presence of the acetamide group in this compound adds another layer of complexity, as N-centered radicals could also potentially be formed under certain conditions, although this is less commonly observed for the cyanomethyl functional group. nih.gov The interception of α-carbonyl, alkyl, and aryl radicals by cyanomethylating agents highlights the broad applicability of this radical-mediated functionalization. rsc.org
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound can be inferred from extensive studies on its core components: acetonitrile and acetamide derivatives. rsc.org A key process is the cathodic reduction of acetonitrile in the presence of a tetraalkylammonium salt, which generates the highly reactive cyanomethyl anion (⁻CH₂CN). acs.org
The mechanism for this electrochemical reaction is still a subject of discussion and is known to be dependent on the cathode material. acs.org However, the consistent outcome is the formation of the cyanomethyl anion, a potent base (pKa of acetonitrile is ~31.3 in DMSO) and an effective nucleophile. acs.org The process can be summarized as follows:
Cathodic Reaction: CH₃CN + e⁻ → [CH₃CN]•⁻ (Radical anion intermediate) [CH₃CN]•⁻ → •CH₂CN + H• (Proposed fragmentation) or [CH₃CN]•⁻ + CH₃CN → ⁻CH₂CN + [CH₃CNH]• (Proposed proton transfer)
The electrogenerated cyanomethyl anion (⁻CH₂CN) is considered a "naked" and highly reactive ion when paired with a non-coordinating tetraalkylammonium counterion. acs.org Its reactivity leads to two primary pathways:
As a Base: It can deprotonate weak acids present in the medium.
As a Nucleophile: It can attack electrophiles. For instance, its reaction with cyclohexylisocyanate was shown to produce N-(cyclohexylcarbamoyl)acetamide, a structurally related amide. acs.org
Furthermore, the electrochemical reduction of N-haloamides in acetonitrile has been shown to generate intermediate amide anions. cdnsciencepub.com This suggests that the amide portion of this compound could also be electrochemically active, potentially undergoing reduction or mediating electron transfer processes. The hydrolysis of acetonitrile to acetamide has also been studied on platinum electrodes, indicating another possible electrochemical transformation pathway for related structures. nih.gov The versatility of acetonitrile in electrochemical synthesis, where it can act as a carbon or nitrogen source for amides and heterocycles, underscores the rich electrochemical landscape relevant to this compound. rsc.org
Applications of N Cyanomethyl Acetamide in Advanced Organic Synthesis
Building Blocks for Complex Organic Molecules
The strategic placement of functional groups in N-(Cyanomethyl)acetamide makes it a useful synthon for constructing larger, more complex organic molecules. Its derivatives, the broader class of cyanoacetamides, are recognized as important precursors in the synthesis of a wide array of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net
Synthesis of Heterocyclic Compounds
The reactivity of the cyanomethyl group, particularly the active methylene (B1212753) carbon adjacent to the nitrile, makes N-substituted cyanoacetamides key starting materials for various cyclization and condensation reactions that form heterocyclic rings.
Quinoline (B57606) Derivatives
Quinolines are a significant class of nitrogen-containing heterocyclic compounds that form the structural core of many pharmaceuticals. nih.govjddtonline.info One of the most direct and versatile methods for synthesizing substituted quinolines is the Friedländer annulation. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an N-substituted cyanoacetamide. alfa-chemistry.comjk-sci.com
The general mechanism involves an initial aldol (B89426) condensation followed by a cyclizing dehydration to form the quinoline ring. alfa-chemistry.com This methodology has been expanded to develop one-pot, three-component protocols for the synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes. nih.gov While N-substituted cyanoacetamides are established as valuable precursors in this context, specific examples detailing the use of this compound itself are not extensively documented in the reviewed literature. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzaldehyde | 2-Cyano-N-(prop-2-ynyl)acetamide | Sodium hydroxide (B78521), Ethanol (B145695) | 2-Amino-N-(prop-1-ynyl)quinoline-3-carboxamide | High | nih.gov |
Oxadiazole-3-carboxamides
A review of the scientific literature did not yield specific information regarding the synthesis of "Oxadiazole-3-carboxamides" using this compound as a precursor. However, the synthesis of other isomers, particularly 1,3,4-oxadiazole (B1194373) derivatives that incorporate an acetamide (B32628) framework, is well-documented. acs.orgresearchgate.netnih.govresearchgate.net These syntheses often begin with acylhydrazides, which are cyclized using various dehydrating agents. nih.gov For instance, complex structures like 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have been synthesized through multi-step processes. acs.orgnih.gov In these routes, the acetamide moiety is typically introduced via the reaction of a chloroacetamide derivative with a thiol group on the oxadiazole ring, rather than by using this compound as a foundational building block for the ring itself. researchgate.netresearchgate.netdaneshyari.com
Based on a review of the available scientific literature, there are no specific, documented applications of this compound as an intermediate in the synthesis of agrochemicals. While related compounds like N,N-dimethylcyanoacetamide are used as intermediates for herbicides such as nicosulfuron, a direct role for this compound is not established. google.com
Precursors for Cyanomethylated Acrylate (B77674) Derivatives
An extensive review of scientific literature did not yield information on the use of this compound as a precursor for the synthesis of cyanomethylated acrylate derivatives.
Synthesis of Cyanophenylamino-acetamide Derivatives
This compound is implicated in the synthesis of more complex acetamide structures, such as cyanophenylamino-acetamide derivatives. A notable example is the novel, one-pot, three-component synthesis of 2-(2-Cyanophenylamino)-N-cyclohexyl-2-phenylacetamide. acs.orgacs.org This reaction proceeds efficiently at room temperature in ethanol, a green solvent. acs.org The process involves the reaction of 2-aminobenzamide (B116534), an aldehyde (e.g., benzaldehyde), and an isocyanide (e.g., cyclohexyl isocyanide) in the presence of p-toluenesulfonic acid as a catalyst. acs.orgacs.org A key feature of this transformation is an interesting rearrangement that results in the conversion of a primary amide to a nitrile functionality, yielding the desired cyanophenylamino-acetamide product. acs.orgacs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Aminobenzamide | Benzaldehyde | Cyclohexyl isocyanide | p-Toluenesulfonic acid | Ethanol | 2-(2-Cyanophenylamino)-N-cyclohexyl-2-phenylacetamide | 80% | acs.orgacs.org |
Role in Catalysis and Reaction Development
The scientific literature does not describe this compound acting as a catalyst. Its primary role in reaction development is as a reactive building block or synthon. researchgate.net The broader class of cyanoacetamide derivatives is highly valued for its utility in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. acs.org The presence of the active methylene group and multiple nucleophilic and electrophilic sites allows these compounds to be used in the development of efficient synthetic routes to a wide variety of heterocyclic systems. researchgate.net
Cyanomethylation Reactions (e.g., C-H bond cyanomethylation)
The introduction of a cyanomethyl group (-CH₂CN) onto a molecule, known as cyanomethylation, is a valuable transformation in organic synthesis. This functional group can be readily converted into other useful moieties such as carboxylic acids, amines, and amides. A significant area of research within this field is the direct cyanomethylation of C-H bonds, which offers an atom-economical approach to molecular functionalization.
However, a review of the scientific literature indicates that this compound is not commonly employed as a reagent for C-H bond cyanomethylation. Instead, research in this area predominantly focuses on the use of other cyanomethyl sources. Acetonitrile (B52724) (CH₃CN) is widely utilized as a cyanomethylating agent due to the reactivity of its C-H bonds. The cyanomethyl radical (•CH₂CN) can be generated from acetonitrile through various methods, including the use of oxidants like tert-butyl benzoperoxoate (TBPB). This radical can then engage in cross-dehydrogenation coupling reactions with suitable substrates.
Another common source for cyanomethylation is bromoacetonitrile (B46782) (BrCH₂CN), which can be activated by visible-light photocatalysis to generate the cyanomethyl radical. This method has been successfully applied to the C3-cyanomethylation of 2H-indazoles using a photocatalyst such as Ir(ppy)₃.
The electrogenerated cyanomethyl anion (⁻CH₂CN) from acetonitrile also serves as a potent nucleophile and a strong base in organic synthesis. Its reactivity, however, is often directed towards base-induced reactions rather than direct cyanomethylation, especially in the presence of acidic protons.
Integration into Polymer Chemistry
The incorporation of specific functional groups into polymers is a fundamental aspect of materials science, allowing for the tailoring of polymer properties for a wide range of applications. While this compound possesses both an amide and a nitrile group, its direct integration into polymer chains as a monomer or a functionalizing agent is not extensively reported in the literature.
Research in the area of polymers containing acetamide functionalities has often focused on related, but structurally distinct, monomers. For instance, N-vinylacetamide (NVA) and N-methyl-N-vinylacetamide are vinyl monomers that can undergo polymerization to create polymers with amide side chains. These polymers have been explored for various applications due to their unique solubility and hydrogen-bonding capabilities. The chemical modification of polymers derived from N-vinyl acetamide has also been investigated.
Similarly, the synthesis of functional polymers through reactions like the Kabachnik–Fields reaction has been a subject of study, but this does not typically involve this compound. Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, have been employed for monomers like N-acryloylglycinamide to produce polymers with specific properties, such as an upper critical solution temperature (UCST).
Based on the available research, there is a lack of specific examples detailing the use of this compound in polymer chemistry. The focus remains on vinyl- or acryl-based monomers containing amide functionalities.
Electrocatalytic Applications
Electrocatalysis utilizes electrode potentials to drive chemical reactions, often with the aid of a catalyst to enhance reaction rates and selectivity. The study of the electrochemical behavior of organic molecules is crucial for developing new synthetic methodologies and energy conversion systems.
The electrocatalytic applications of this compound itself are not a prominent subject in the scientific literature. Instead, research in related areas has focused on the electrochemical synthesis of acetamide from the co-reduction of carbon dioxide (CO₂) and nitrite (B80452) (NO₂⁻) over copper catalysts. This process is of interest for the production of valuable C-N coupled products from abundant feedstocks.
Furthermore, the electrochemical reduction of acetonitrile is a well-established method for generating the cyanomethyl anion (⁻CH₂CN). This electrogenerated species has been extensively used as a strong base in a variety of organic transformations. The primary role in this context is that of a reagent generated in situ, rather than this compound being used as an electrocatalyst.
Investigations into the electrocatalytic hydrolysis of acetonitrile to acetamide have also been reported. This process can be enhanced by the presence of microelectrodes and activated carbon fibers, where the electrode can generate hydroxide ions that catalyze the hydrolysis.
Derivatives and Analogues of N Cyanomethyl Acetamide: Synthesis and Research
Substituted N-(Cyanomethyl)acetamides
The modification of the N-(cyanomethyl)acetamide backbone has been achieved through the incorporation of aromatic, heterocyclic, and alkyne moieties, leading to compounds with unique chemical properties.
Derivatives with Aromatic Substituents (e.g., Phenyl, Cyanophenyl)
The introduction of aromatic rings, such as phenyl and cyanophenyl groups, is a common strategy in medicinal chemistry to modulate the biological activity of a parent compound. Several this compound derivatives featuring these substituents have been synthesized and studied. For instance, compounds like N-(cyanomethyl)-N-phenyl-2-(2-quinolinylthio)acetamide and N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide have been reported. researchgate.netnih.gov
Another area of research involves the synthesis of acetamide (B32628) derivatives where the aromatic group is directly attached to the acetamide nitrogen. An example is N-[2-(cyanomethyl)phenyl]acetamide. scbt.comorgsyn.org Further complexity is introduced in molecules such as N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide and N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide, which contain substituted phenyl rings. researchgate.netsemanticscholar.org The synthesis of such derivatives often involves coupling reactions, such as the palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with various arylboronic acids to yield N-arylated acetamides. orgsyn.org
Table 1: Examples of this compound Derivatives with Aromatic Substituents
| Compound Name | Key Aromatic Substituent(s) |
|---|---|
N-(cyanomethyl)-N-phenyl-2-(2-quinolinylthio)acetamide nih.gov |
Phenyl |
N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide researchgate.net |
(Trifluoromethyl)phenyl |
N-[2-(cyanomethyl)phenyl]acetamide scbt.comorgsyn.org |
Phenyl |
N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide researchgate.net |
Cyanophenyl, Phenyl |
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide google.com |
Chlorophenyl |
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide google.com |
Aminophenyl, Isopropylphenoxy |
Derivatives with Heterocyclic Moieties (e.g., Pyridine, Triazole, Pyrazole, Piperidine)
Cyanoacetamide derivatives are valuable synthons for the creation of a wide variety of heterocyclic systems. nbinno.comresearchgate.netchemicalbook.com The incorporation of heterocyclic rings into the this compound structure has led to a rich field of chemical exploration.
Pyridine: Pyridine-containing derivatives are of significant interest. Examples include N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide and N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide. google.comsigmaaldrich.com The synthesis of these compounds often leverages the reactivity of functionalized pyridines. google.com For instance, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been prepared and used as a precursor for more complex heterocyclic systems. bldpharm.com
Triazole: The triazole ring is a common feature in many pharmacologically active molecules. google.comresearchgate.net this compound derivatives incorporating this moiety, such as 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide, have been synthesized. avantorsciences.com The synthesis of N-acetylated triazole derivatives has also been explored, showing that reaction conditions can control the position of acetylation. bldpharm.com
Pyrazole: Pyrazole derivatives are readily synthesized from cyanomethyl precursors. 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is a key intermediate that can be reacted with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This compound, in turn, can be used to create more elaborate structures. Other examples include 2-(4-amino-1h-pyrazol-1-yl)-n-(cyanomethyl)acetamide.
Piperidine (B6355638): The piperidine ring, a saturated heterocycle, is a prevalent scaffold in many pharmaceuticals. Its inclusion in this compound derivatives is exemplified by compounds such as tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate, which is a protected form of the piperidine moiety.
Table 2: Examples of this compound Derivatives with Heterocyclic Moieties
| Compound Name | Key Heterocyclic Moiety |
|---|---|
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide google.com |
Pyridine |
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide avantorsciences.com |
Triazole |
2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide |
Pyrazole |
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate |
Piperidine |
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |
Thiophene |
2-cyano-N-(3-cyanoquinolin-2-yl)acetamide |
Quinoline (B57606) |
Derivatives with Alkyne Functionalities
The introduction of an alkyne group, specifically a propargyl group (prop-2-yn-1-yl), provides a reactive handle for further chemical modifications, such as click chemistry reactions. Research has described the synthesis of 2-cyano-N-(prop-2-yn-1-yl)acetamide. This compound can then be used in condensation reactions. For example, its reaction with 2-amino-5-chlorobenzaldehyde (B1272629) in the presence of a base like sodium hydroxide (B78521) leads to the formation of a quinoline derivative.
Synthetic Strategies for Specific Derivatives
The synthesis of specific this compound derivatives often requires multi-step procedures tailored to the target molecule's structure.
Synthesis of N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide
A plausible synthetic route to N-(cyanomethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)acetamide involves a two-step process. The first step is the preparation of N-(cyanomethyl)propargylamine. This can be achieved through the reaction of propargylamine (B41283) with a suitable cyanomethylating agent.
The second step is the coupling of N-(cyanomethyl)propargylamine with a pyridin-3-yl acetic acid derivative. Typically, pyridin-3-yl acetic acid would be activated, for example, by converting it to its acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with N-(cyanomethyl)propargylamine in the presence of a base to neutralize the HCl byproduct, affording the final product. This general strategy of condensing an acid chloride with an amine is a standard method for amide bond formation.
Preparation of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide
The synthesis of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide can be readily achieved through the coupling of 2-(4-cyanophenyl)acetic acid with aminoacetonitrile (B1212223). The standard procedure involves activating the carboxylic acid group of 2-(4-cyanophenyl)acetic acid. This can be done using common peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to its more reactive acid chloride derivative with thionyl chloride.
The activated 2-(4-cyanophenyl)acetic acid is then reacted with aminoacetonitrile (glycinonitrile), often in the form of its hydrochloride or hydrobromide salt, in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid formed during the reaction. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) to yield the desired amide product.
Synthesis of 2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate (B77674) (CMA2OEA) and its Homopolymer
While literature specifically detailing the synthesis of 2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate (CMA2OEA) is sparse, extensive research has been conducted on its close analogue, 2-(bis(cyanomethyl)amino)-2-oxoethyl methacrylate (B99206) (CMA2OEM). The synthesis and characterization of the CMA2OEM monomer have been successfully performed and its structure confirmed using Fourier-transform infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govahievran.edu.tr
Following the synthesis of the monomer, polymerization is carried out to produce the homopolymer. researchgate.net The polymerization of CMA2OEM, often with other monomers like divinylbenzene (B73037) (DVB) to form terpolymers, is typically achieved through free radical polymerization. researchgate.net This process is initiated by a radical initiator, such as benzoyl peroxide, in a suitable solvent like dimethylformamide. researchgate.net This method allows for the creation of polymers with specific properties determined by the constituent monomers.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) is a fundamental concept in the development of new chemical entities, aiming to correlate the specific structural features of a molecule with its resulting biological or chemical effects. archivepp.com For derivatives of this compound, SAR studies are crucial for optimizing chemical reactivity and designing potent therapeutic agents.
The chemical reactivity of this compound derivatives can be systematically studied by introducing various substituents and observing the resulting electronic effects. A pertinent example is the study of N-(substituted phenyl)-2-cyanoacetamides, which are structurally analogous. In these studies, Linear Free Energy Relationships (LFER) are applied to analyze spectroscopic data (IR and NMR). researchgate.netbg.ac.rs
Table 1: Influence of Phenyl Substituents on Spectral Data of N-(phenyl)-2-cyanoacetamide Analogues An illustrative table based on LFER study principles.
| Substituent (on Phenyl Ring) | Electronic Effect | Observed Change in 13C-NMR Shift of C=O | Implication on Reactivity |
| -NO₂ | Strongly Electron-Withdrawing | Downfield shift | Increased electrophilicity of carbonyl carbon |
| -Cl | Electron-Withdrawing (Inductive) | Slight downfield shift | Moderate increase in electrophilicity |
| -H | Neutral (Reference) | Baseline | Baseline reactivity |
| -CH₃ | Electron-Donating (Inductive) | Slight upfield shift | Moderate decrease in electrophilicity |
| -OCH₃ | Strongly Electron-Donating (Resonance) | Upfield shift | Decreased electrophilicity of carbonyl carbon |
The acetamide scaffold is prevalent in a vast number of biologically active compounds, and derivatives of this compound are no exception. nih.govgalaxypub.co SAR studies are pivotal in optimizing these derivatives for various therapeutic targets. archivepp.com The core structure can be modified to enhance potency, selectivity, and pharmacokinetic properties. archivepp.com
Acetamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.govgalaxypub.co For example, phenoxy acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with studies showing that the presence of halogen or nitro groups can significantly enhance these activities. nih.govnih.gov
Furthermore, the acetamide moiety is a key feature in the design of various enzyme inhibitors. nih.gov By modifying the substituents on the core structure, researchers can target specific enzymes involved in disease pathways. For instance, acetamide-sulfonamide hybrids have been investigated as potent urease inhibitors. nih.gov Similarly, other derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are relevant targets for neurodegenerative diseases. nih.gov The acetamide group often plays a crucial role in binding to the active site of the target enzyme, for instance, by forming hydrogen bonds with key amino acid residues. archivepp.com This interaction is a critical factor in the compound's inhibitory potency.
Table 2: Examples of this compound Analogues and Their Biological Activities
| Derivative Class | Structural Modification | Target/Activity | Therapeutic Potential |
| Phenoxy Acetamides | Substitution on the phenoxy ring (e.g., halogens, nitro groups) | Anti-inflammatory, Analgesic, Anticancer nih.govnih.gov | Pain relief, Inflammation, Oncology |
| Acetamide-Sulfonamides | Combination with various sulfonamide moieties | Urease Inhibition nih.gov | Treatment of H. pylori infections |
| Thiazolyl Acetamides | Incorporation of a thiazole (B1198619) ring | COX-II Inhibition archivepp.com | Anti-inflammatory, Pain relief |
| Naphthyl Acetamides | Attachment of a naphthyl group | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) Inhibition nih.gov | Alzheimer's Disease |
| Benzothiazolyl Acetamides | Incorporation of a benzothiazole (B30560) linker | Monoamine Oxidase (MAO-B) / BChE Inhibition nih.gov | Parkinson's Disease |
Advanced Characterization and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of N-(Cyanomethyl)acetamide. Each technique offers unique insights into different aspects of the molecular structure.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments. The methyl (CH₃) protons would appear as a singlet, the methylene (B1212753) (CH₂) protons would likely appear as a doublet due to coupling with the adjacent N-H proton, and the amide (NH) proton would present as a broad triplet. The expected chemical shifts are based on typical values for similar functional groups. pdx.eduresearchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in this compound has four chemically non-equivalent carbon atoms, which should result in four distinct signals. The expected chemical shift ranges are predictable based on the electronic environment of each carbon. youtube.comoregonstate.eduscience-and-fun.de The carbonyl carbon of the amide is the most deshielded, appearing furthest downfield, while the nitrile carbon also has a characteristic chemical shift. youtube.comoregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃ | ¹H | ~2.0 | Singlet |
| CH₂ | ¹H | ~4.2 | Doublet |
| NH | ¹H | ~7.0-8.0 (broad) | Triplet |
| CH₃ | ¹³C | ~23 | - |
| CH₂ | ¹³C | ~26 | - |
| C≡N | ¹³C | ~117 | - |
| C=O | ¹³C | ~170 | - |
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR can provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—the amide nitrogen and the nitrile nitrogen. researchgate.net Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, the chemical shifts can confirm the presence of these functional groups. researchgate.netresearchgate.net The chemical shifts are reported relative to a standard like liquid ammonia (B1221849) or nitromethane. cornell.edu The amide nitrogen would be expected in one region of the spectrum, while the sp-hybridized nitrile nitrogen would appear in a different, characteristic region. nih.gov
2D NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule. nih.goviupac.orgresearchgate.net
A COSY experiment would show correlation between the coupled NH and CH₂ protons.
An HSQC experiment would link each proton signal to its directly attached carbon atom (CH₃ and CH₂). nih.gov
An HMBC experiment would reveal longer-range couplings (over 2-3 bonds), for instance, showing correlations from the methyl protons to the carbonyl carbon, and from the methylene protons to both the carbonyl and nitrile carbons, thus confirming the entire molecular backbone. nih.gov
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov
Table 2: Characteristic Infrared Absorption Bands for this compound This is an interactive table. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide |
| ~2950 | C-H Stretch | Methyl/Methylene |
| ~2260 | C≡N Stretch | Nitrile |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
The presence of a strong absorption around 1670 cm⁻¹ is indicative of the amide carbonyl group, while the sharp, medium-intensity peak around 2260 cm⁻¹ is a clear indicator of the nitrile functional group. researchgate.net The broad band above 3000 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. nist.govnist.gov
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
GC-MS : In Gas Chromatography-Mass Spectrometry, the compound is vaporized and separated from other components before being ionized and fragmented. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight (98.10 g/mol ). nih.gov The fragmentation pattern is a characteristic fingerprint of the molecule. libretexts.org For N-monosubstituted cyanoacetamides, common fragmentation pathways involve the fission of the bonds adjacent to the carbonyl group and the nitrogen atom. researchgate.net
Expected fragmentation could include:
Loss of the cyanomethyl radical (•CH₂CN) to give an ion at m/z 58.
Loss of an acetamide (B32628) radical to give an ion at m/z 41.
Cleavage of the N-CH₂ bond to produce fragments related to the acetyl and cyanomethyl moieties. researchgate.net
HRMS : High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₄H₆N₂O). uni-saarland.de This technique can distinguish between compounds with the same nominal mass but different elemental compositions.
Computational Chemistry Approaches
Computational methods, particularly those based on quantum mechanics, are used to model molecular properties and complement experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com For acetamide derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict various molecular characteristics. nih.govnih.govresearchgate.net
Geometric Optimization : DFT can be used to calculate the lowest-energy conformation (optimized geometry) of this compound in the gas phase. This provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov
Vibrational Analysis : The vibrational frequencies can be calculated and compared with the experimental IR spectrum. This comparison helps in the assignment of the observed absorption bands to specific molecular vibrations.
Electronic Properties : DFT is also used to study the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that provides insight into the chemical reactivity and stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity.
Density Functional Theory (DFT) Calculations
Geometry Optimization
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis would reveal precise bond lengths, bond angles, and dihedral angles. Based on studies of similar acetamide structures, the amide group is expected to be nearly planar due to resonance, which imparts partial double-bond character to the C-N bond. The cyanomethyl group introduces a linear C≡N triple bond.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are theoretically expected values based on related structures, not from a specific study on this compound.)
| Parameter | Atom Pair/Triplet/Quadruplet | Expected Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.23 |
| C-N (amide) | ~1.35 | |
| N-CH₂ | ~1.46 | |
| CH₂-C≡N | ~1.47 | |
| C≡N | ~1.16 | |
| Bond Angle (°) | O=C-N | ~122 |
| C-N-CH₂ | ~121 | |
| N-CH₂-C | ~110 | |
| CH₂-C-N (nitrile) | ~178 |
| Dihedral Angle (°) | O=C-N-CH₂ | ~180 (trans) |
Electronic and Structural Property Prediction
Computational methods are also employed to predict a molecule's electronic properties, which are crucial for understanding its reactivity and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the amide group, specifically the oxygen and nitrogen atoms, while the LUMO is expected to be centered on the antibonding π* orbital of the carbonyl and cyano groups.
Table 2: Predicted Electronic Properties of this compound (Note: These are theoretically expected values.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Region of electron donation |
| LUMO Energy | ~ -0.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | ~ 7.0 eV | Indicator of chemical stability |
Vibrational Mode Analysis (Raman, IR)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. google.com Computational analysis can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the amide, the N-H bend, the C-N stretch, and the C≡N stretch of the nitrile group. The C≡N stretch is typically a sharp and intense band in the IR spectrum.
Table 3: Predicted Principal Vibrational Frequencies for this compound (Note: These are theoretically expected values based on functional group analysis.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3300 - 3500 |
| C-H Stretch | Methyl/Methylene | 2850 - 3000 |
| C≡N Stretch | Nitrile | 2220 - 2260 |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 |
Electrostatic Potential Maps (ESP)
Molecular Electrostatic Potential (ESP) maps are visual representations of the charge distribution within a molecule. They are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making these sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor.
Molecular Docking and Dynamics Analyses
Molecular docking and molecular dynamics (MD) are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein, and to study the dynamic behavior of the resulting complex. While no specific docking studies for this compound have been reported, its structural motifs, particularly the amide and nitrile groups, are capable of forming hydrogen bonds and other non-covalent interactions with protein active sites.
Molecular dynamics simulations would further elucidate the stability of the ligand-protein complex over time, providing insights into conformational changes and the energetics of binding. Such studies are fundamental in the early stages of drug discovery to assess the potential of a compound as a therapeutic agent.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugation, and delocalization effects. For this compound, NBO analysis would quantify the resonance stabilization of the amide group by analyzing the interaction between the lone pair on the nitrogen atom and the antibonding π* orbital of the carbonyl group. It would also provide insights into the hybridization of the atoms and the nature of the chemical bonds within the molecule.
Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)
In the context of drug development, it is crucial to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Various computational models are available to predict these properties based on the molecular structure. For this compound, these models would likely predict moderate water solubility and oral bioavailability, given its relatively small size and the presence of hydrogen bond donors and acceptors. Predictions of its metabolic fate would involve identifying potential sites of enzymatic action, such as hydrolysis of the amide or nitrile group.
Table 4: Predicted ADME Properties for this compound (Note: These are illustrative predictions from computational models.)
| ADME Property | Predicted Outcome |
|---|---|
| Absorption | |
| Water Solubility | Moderate |
| Intestinal Absorption | High |
| Distribution | |
| Blood-Brain Barrier Permeation | Likely |
| Plasma Protein Binding | Low to Moderate |
| Metabolism | |
| Major Metabolic Pathways | Amide/Nitrile Hydrolysis |
| Cytochrome P450 Inhibition | Unlikely |
| Excretion |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity and purity of N-(Cyanomethyl)acetamide in synthetic workflows?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GCMS) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural confirmation. GCMS identifies volatile components and molecular fragments, while FTIR verifies functional groups (e.g., cyanomethyl and acetamide moieties) via characteristic absorption bands .
- Sample Preparation : Use solid-phase extraction (SPE) or QuEChERS to isolate the compound from reaction mixtures, ensuring minimal interference during analysis .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT-derived IR spectra) to resolve ambiguities .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested against nitriles and amides) and safety goggles, as recommended for structurally similar cyanoacetamides .
- Ventilation : Use fume hoods to mitigate inhalation risks, given the lack of comprehensive toxicological data for this compound .
- Spill Management : Employ inert adsorbents (e.g., silica gel) for containment, avoiding aqueous solutions that may hydrolyze the cyanomethyl group .
Q. How can researchers optimize the synthesis of this compound under mild reaction conditions?
- Methodological Answer :
- Reagent Selection : Use cyanomethylamine and acetyl chloride in a Schotten-Baumann reaction , with a biphasic solvent system (e.g., dichloromethane/water) to enhance yield .
- Catalysis : Explore mild bases like triethylamine to neutralize HCl byproducts without side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate high-purity product .
Advanced Research Questions
Q. What computational strategies can predict the electronic properties and reactivity of this compound for material science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential and Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites .
- Solvent Effects : Use Polarizable Continuum Models (PCM) to simulate interactions in solvents like DMSO or acetonitrile, which are relevant for graphene oxide nanocomposite synthesis .
- Validation : Compare computed vibrational spectra (IR) with experimental FTIR data to refine computational parameters .
Q. How does this compound interact with graphene oxide (GO) in nanocomposites, and what methodologies characterize these interactions?
- Methodological Answer :
- Composite Synthesis : Integrate this compound into GO matrices via sonochemical dispersion or covalent grafting (e.g., amide bond formation with GO carboxyl groups) .
- Characterization :
- X-ray Photoelectron Spectroscopy (XPS) : Detect binding energy shifts to confirm covalent linkages.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and component ratios.
- Scanning Electron Microscopy (SEM) : Visualize nanoscale morphology changes post-functionalization .
Q. What strategies resolve contradictions in reported synthetic yields of this compound across different studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to systematically vary parameters (temperature, stoichiometry, solvent polarity) and identify optimal conditions .
- Byproduct Analysis : Employ LC-MS to detect side products (e.g., hydrolyzed derivatives) and adjust reaction pH or drying protocols to suppress degradation .
- Reproducibility Checks : Validate results across multiple labs using standardized reagents and calibrated equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
